molecular formula C15H14N2O2S B4557285 2-(5-ethyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide

2-(5-ethyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide

Cat. No.: B4557285
M. Wt: 286.4 g/mol
InChI Key: ZEUFCLSWKVOONA-UHFFFAOYSA-N
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Description

2-(5-ethyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide is a useful research compound. Its molecular formula is C15H14N2O2S and its molecular weight is 286.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.07759887 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-HIV and Antimicrobial Agents : Benzofuran derivatives have been synthesized and tested for their in vitro anti-HIV, anticancer, antibacterial, and antifungal activities. Certain compounds demonstrated significant reduction in viral cytopathic effects and exhibited mild antifungal activity, though none showed substantial anticancer activity (Rida et al., 2006).
  • Synthetic Methodologies : Research on benzofuran-2-ylacetamides has also contributed to synthetic chemistry, particularly through the development of new synthesis methods involving palladium-catalyzed reactions. These methodologies enable the efficient production of benzofuran-2-ylacetamide derivatives (Gabriele et al., 2007).
  • Antimicrobial and Antifungal Activities : The synthesis and evaluation of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives have shown that some compounds possess antimicrobial and antifungal activities against various strains, highlighting the potential of benzofuran derivatives in combating microbial infections (Abdel-Wahab et al., 2008).

Synthesis of Derivatives for Biological Applications

  • Biological Agents Synthesis : Efforts have been made to synthesize 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, which were then screened for antimicrobial and analgesic activities. This research underscores the versatility of benzofuran derivatives as scaffolds for developing new therapeutic agents (Bhovi et al., 2010).
  • Photoluminescence Properties : Studies on silver(I) complexes of thiadiazole ligands derived from benzofuran compounds have explored their structural characteristics and photoluminescence properties, suggesting potential applications in materials science (Demir et al., 2019).

Anticancer and Insecticidal Activities

  • Cytotoxic Evaluation : Novel hexahydroquinoline derivatives containing benzofuran moiety have been synthesized and subjected to in vitro cytotoxic evaluation against human hepatocellular carcinoma cell lines, indicating the anticancer potential of these compounds (Mohi El-Deen et al., 2016).
  • Insecticidal Assessment : The development of heterocycles incorporating a thiadiazole moiety and their assessment against the cotton leafworm demonstrates the utility of these compounds in agricultural applications, showcasing the broad spectrum of activities that benzofuran derivatives can possess (Fadda et al., 2017).

Properties

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-2-10-3-4-13-12(7-10)11(9-19-13)8-14(18)17-15-16-5-6-20-15/h3-7,9H,2,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUFCLSWKVOONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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